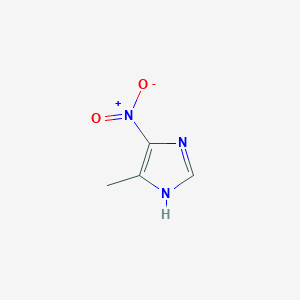

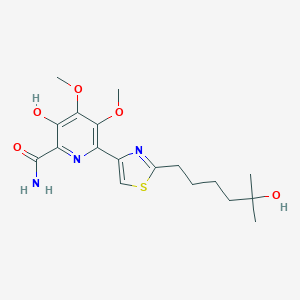

tert-Butyl 6-amino-1H-indole-1-carboxylate

描述

Synthesis Analysis

The synthesis of tert-butyl 6-amino-1H-indole-1-carboxylate derivatives involves efficient and straightforward methodologies. One approach involves a three-step substitution reaction, showcasing the versatility of indole derivatives in synthetic chemistry. For example, Yao et al. (2023) synthesized an indole compound similar to tert-butyl 6-amino-1H-indole-1-carboxylate using a simple and efficient method, highlighting the compound's structural determination through common spectroscopic methods and X-ray diffraction, compared with density functional theory (DFT) for molecular structure analysis (Yao et al., 2023).

科学研究应用

Catalytic Properties

tert-Butyl 6-amino-1H-indole-1-carboxylate exhibits catalytic properties in chemical reactions. For instance, it acts as a catalyst for the selective aerobic oxidation of allylic and benzylic alcohols, converting them into α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).

Synthesis of Complex Molecules

It plays a role in the synthesis of complex molecular structures such as ring-fused carbazoles, indicating its utility in creating pharmacologically relevant compounds (Pelly et al., 2005).

Condensation Reactions

This compound is involved in novel condensation reactions of carboxylic acids with various non-nucleophilic N-heterocycles and anilides. This demonstrates its versatility in synthesizing a wide range of nitrogen-containing compounds (Umehara et al., 2016).

X-ray and DFT Analyses

tert-Butyl 6-amino-1H-indole-1-carboxylate is also important in the field of crystallography and computational chemistry. Its derivatives have been characterized using X-ray and density functional theory (DFT) analyses, which help in understanding the molecular structure and interactions (Çolak et al., 2021).

Copper-Catalyzed Reactions

It is used in copper-catalyzed C-H oxidation/cross-coupling reactions. This illustrates its potential in facilitating complex chemical transformations, especially in the creation of α-aryl α-imino and α-aryl α-oxo carbonyl compounds (Wu et al., 2012).

Synthesis of Marine Alkaloid Analogues

This compound is instrumental in the synthesis of marine alkaloid analogues, highlighting its application in mimicking naturally occurring compounds for research and potential therapeutic use (Carbone et al., 2013).

安全和危害

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

未来方向

While specific future directions for “tert-Butyl 6-amino-1H-indole-1-carboxylate” are not mentioned in the available resources, indole derivatives are a significant area of research due to their prevalence in natural products and drugs. They are being investigated for novel methods of synthesis and their potential applications in treating various disorders .

属性

IUPAC Name |

tert-butyl 6-aminoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZMFSVVFOVRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623733 | |

| Record name | tert-Butyl 6-amino-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-amino-1H-indole-1-carboxylate | |

CAS RN |

219508-62-0 | |

| Record name | tert-Butyl 6-amino-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

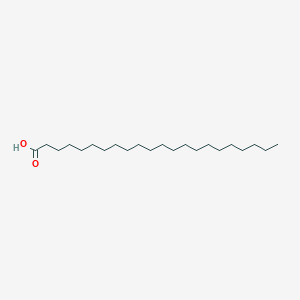

![2-[Methyl(1,3-thiazol-2-yl)amino]ethanol](/img/structure/B43945.png)

![(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B43946.png)